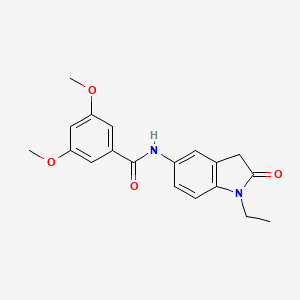
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide (EDIMB), also known as EDIMB-amide, is a small molecule that has been studied for its potential to act as a therapeutic agent. EDIMB-amide is a synthetic compound that has been studied for its ability to modulate the activity of a number of enzymes and receptors involved in various physiological processes, including pain, inflammation, and cancer.
Applications De Recherche Scientifique
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been studied for its potential to act as a therapeutic agent in a variety of diseases and conditions, including pain, inflammation, and cancer. In particular, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been studied for its ability to modulate the activity of various enzymes and receptors, including the vanilloid receptor 1 (VR1), the transient receptor potential cation channel subfamily V member 1 (TRPV1), the glutamate receptor ionotropic kainate 2 (GRIK2), and the nuclear factor-kappa B (NF-kB).
Mécanisme D'action
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to modulate the activity of various enzymes and receptors involved in the regulation of pain, inflammation, and cancer. Specifically, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to interact with the vanilloid receptor 1 (VR1), the transient receptor potential cation channel subfamily V member 1 (TRPV1), the glutamate receptor ionotropic kainate 2 (GRIK2), and the nuclear factor-kappa B (NF-kB). By interacting with these receptors, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to modulate the activity of various pro-inflammatory mediators, including cytokines, proteases, and nitric oxide. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. Specifically, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to modulate the activity of various enzymes and receptors involved in the regulation of pain, inflammation, and cancer. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer. Furthermore, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to reduce inflammation, reduce pain, and inhibit the release of pro-inflammatory mediators, such as cytokines, proteases, and nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate the activity of various enzymes and receptors involved in the regulation of pain, inflammation, and cancer. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer.
However, there are some limitations to using N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide in laboratory experiments. For example, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has not been studied in vivo, so its safety and efficacy in humans is not known. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has not been studied in combination with other drugs or therapies, so its potential interactions with other drugs or therapies is not known.
Orientations Futures
Future research on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide should focus on its potential therapeutic applications in humans. Specifically, further studies should be conducted to investigate the safety and efficacy of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide in humans, as well as its potential interactions with other drugs or therapies. Additionally, further studies should be conducted to investigate the potential mechanisms of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide, as well as its potential effects on various physiological processes, such as pain, inflammation, and cancer. Finally, further studies should be conducted to investigate the potential of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide in combination with other drugs or therapies, as well as its potential synergistic effects.
Méthodes De Synthèse
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been synthesized using a variety of methods, including the condensation of ethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate and 3,4-dimethylbenzamide. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a base, such as potassium carbonate. The reaction is typically carried out at room temperature and the product is isolated and purified by column chromatography.
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-21-17-8-7-16(10-15(17)11-18(21)22)20-19(23)14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWXMNNWTXQCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)
![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571827.png)
![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)




